1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine is an organic compound with the molecular formula C9H17N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which suggests that this compound may also interact with one or more biological targets .
Mode of Action
The exact mode of action of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine is currently unknown due to the lack of specific studies . It can be hypothesized that the compound interacts with its target(s) through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Based on the structural similarity to other active compounds, it might be involved in the modulation of enzymatic activities or signal transduction pathways .
Pharmacokinetics
Its small molecular weight (16725 g/mol ) suggests that it could be well-absorbed and distributed in the body. The compound’s metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Based on the activities of structurally similar compounds, it might induce changes in cellular signaling, gene expression, or enzymatic activity .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, its stability could be affected by storage conditions, while its efficacy could be modulated by the presence of other drugs or substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine typically involves the alkylation of 1H-pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyrazole derivatives or substituted pyrazoles.
Scientific Research Applications
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Comparison with Similar Compounds
1-(Trimethyl-1H-pyrazol-4-yl)propan-1-one: A ketone derivative with similar structural features but different reactivity.
N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine: A methylated analog with potential differences in biological activity.
3-(1H-Pyrazol-4-yl)-1-propanamine: A non-methylated analog with distinct chemical properties.
Uniqueness: 1-(Trimethyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-5-8(10)9-6(2)11-12(4)7(9)3/h8H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGVOPVZUSQWFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N(N=C1C)C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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